Disodium glutamate

Descripción

The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Disodium Cocoyl Glutamate

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

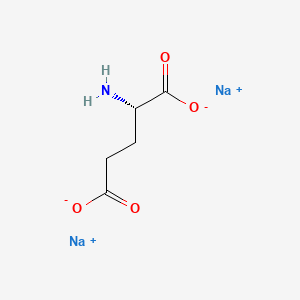

disodium;(2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEDJBXQKAGXNJ-QTNFYWBSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NNa2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) |

Source

|

| Record name | Disodium glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00894749 |

Source

|

| Record name | Disodium glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White, practically odourless crystals or crystalline powder |

Source

|

| Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM GLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water; practically insoluble in ethanol or ether |

Source

|

| Record name | MONOSODIUM GLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

16690-92-9, 68187-30-4, 16177-21-2 |

Source

|

| Record name | Disodium glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium cocoyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., disodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0US799L9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Disodium Glutamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural features of disodium (B8443419) glutamate (B1630785). The information is presented to support research, scientific analysis, and professionals in the field of drug development.

Chemical Identity and Structure

Disodium glutamate, systematically named disodium (2S)-2-aminopentanedioate, is the disodium salt of L-glutamic acid, a naturally occurring amino acid.[1][2] It is composed of a glutamate anion with two sodium cations.[3] The chemical structure of this compound features a central carbon atom bonded to an amino group, a hydrogen atom, and a propanoic acid substituent, with both carboxylic acid groups in their carboxylate form, ionically bonded to sodium ions.

Molecular Formula: C₅H₇NNa₂O₄[1][2][3]

Structure:

References

Unraveling the Umami Sensation: A Technical Guide to the Mechanism of Action of Disodium Glutamate on Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of disodium (B8443419) glutamate (B1630785) on taste receptors, leading to the perception of umami, the fifth basic taste. The content delves into the primary receptors, signaling cascades, synergistic interactions, and the experimental methodologies used to elucidate these pathways.

The Molecular Basis of Umami Perception

The savory taste of umami is primarily initiated by the binding of L-glutamate, the anionic form of glutamic acid found in monosodium glutamate (MSG), to specific G protein-coupled receptors (GPCRs) on taste receptor cells.[1][2][3] While several receptors have been proposed to be involved in umami taste, the heterodimeric T1R1/T1R3 receptor is widely recognized as the principal umami receptor.[4][5][6][7][8][9]

The T1R1/T1R3 Receptor: The Primary Umami Sensor

The T1R1/T1R3 receptor is a heterodimer composed of two members of the Taste Receptor type 1 family: T1R1 and T1R3.[4][5][8][9] Both subunits are class C GPCRs, characterized by a large extracellular Venus flytrap domain (VFD) which serves as the ligand-binding site.[10][11] The human T1R1/T1R3 receptor is highly specific for L-glutamate and L-aspartate.[12]

The Role of Metabotropic Glutamate Receptors (mGluRs)

In addition to T1R1/T1R3, taste-specific variants of metabotropic glutamate receptors, specifically taste-mGluR4 and taste-mGluR1, have been implicated in glutamate taste transduction.[4][5][6][8][13] Studies on mGluR4 knockout mice have shown reduced nerve responses to glutamate, suggesting a role for this receptor in umami perception.[5][6][8] It is proposed that multiple receptors, including T1R1/T1R3 and mGluRs, contribute to the full umami taste experience.[5][6][8]

Intracellular Signaling Cascade

The binding of glutamate to the T1R1/T1R3 receptor initiates a downstream signaling cascade that ultimately leads to neurotransmitter release and the transmission of the taste signal to the brain.[1][2][4][14]

The key steps in this pathway are:

-

G-Protein Activation: Upon glutamate binding, the T1R1/T1R3 receptor undergoes a conformational change, activating a heterotrimeric G-protein. Both gustducin (B1178931) and transducin have been implicated in this process.[1]

-

Phospholipase C β2 (PLCβ2) Activation: The βγ subunits of the activated G-protein stimulate PLCβ2.[1][4]

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4][14]

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5).[1][2][4][14]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na+ ions, causing depolarization of the taste receptor cell.[14] This depolarization ultimately results in the release of ATP, which acts as a neurotransmitter, activating afferent gustatory nerve fibers.[2]

Synergistic Effect with 5'-Ribonucleotides

A hallmark of umami taste is its potentiation by 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP).[1][4][15][16] This synergistic effect, where the perceived umami intensity of a mixture of MSG and a ribonucleotide is significantly greater than the sum of their individual tastes, is a key feature of the T1R1/T1R3 receptor.[4][10][15][16][17]

IMP and GMP act as positive allosteric modulators of the T1R1/T1R3 receptor.[10][18][19] They bind to a site on the VFD of the T1R1 subunit, distinct from the glutamate-binding site.[10] This binding stabilizes the closed, active conformation of the receptor, thereby enhancing its response to glutamate.[10] This allosteric modulation is a crucial aspect of umami perception in many foods.[3]

Quantitative Data on Umami Receptor Activation

The following table summarizes key quantitative data related to the activation of umami receptors by glutamate and its enhancers.

| Ligand(s) | Receptor/System | Parameter | Value | Reference |

| L-Glutamate | Human T1R1/T1R3 | EC50 | ~0.3 - 1 mM | [12] |

| L-Glutamate + IMP | Human T1R1/T1R3 | EC50 for Glutamate | Significantly lower | [12] |

| MSG + IMP | Human Sensory | Synergistic Effect | ~8-fold enhancement | [3][7] |

| MSG + IMP | Rat Gustatory Nerve | Synergistic Effect | ~1.7-fold enhancement | [7] |

Experimental Protocols

The study of umami taste receptors relies on a variety of sophisticated experimental techniques. Detailed below are the methodologies for key experiments.

Heterologous Expression of Taste Receptors

This technique is crucial for studying the function of specific taste receptors in a controlled cellular environment, away from the complexity of native taste cells.

Protocol Outline:

-

Vector Construction: The cDNA sequences for the taste receptor subunits (e.g., T1R1 and T1R3) are cloned into a mammalian expression vector.

-

Cell Culture: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions.[20] These cells are often chosen because they do not endogenously express taste receptors.

-

Transfection: The expression vectors containing the receptor genes are introduced into the host cells using methods like calcium phosphate (B84403) precipitation or lipid-based transfection reagents. For stable expression, cells are selected using an appropriate antibiotic.

-

Co-expression of G-protein: To ensure efficient signal transduction, a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, is often co-expressed with the taste receptors.[20]

-

Verification of Expression: Receptor expression is confirmed using techniques like immunocytochemistry, Western blotting, or by functional assays.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in response to taste stimuli, providing a direct readout of receptor activation.

Protocol Outline:

-

Cell Preparation: Taste receptor cells, either isolated from taste buds or heterologous cells expressing the receptor of interest, are plated on a glass coverslip.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Imaging Setup: The coverslip is placed on the stage of an inverted fluorescence microscope equipped with a light source for excitation and a camera for detecting the emitted fluorescence.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded in a standard extracellular solution.

-

Stimulation: The taste stimulus (e.g., MSG, MSG + IMP) is applied to the cells via a perfusion system.

-

Data Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.

-

Data Analysis: The change in fluorescence is quantified to determine the magnitude and kinetics of the calcium response.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in the membrane of a single taste receptor cell.

Protocol Outline:

-

Taste Cell Isolation: Individual taste receptor cells are enzymatically and mechanically dissociated from taste buds.[21][22]

-

Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is fabricated and filled with an internal solution that mimics the intracellular environment.[21]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".[21][23]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm.[21][24]

-

Recording:

-

Voltage-Clamp: The membrane potential is held at a constant level, and the currents flowing across the membrane in response to taste stimuli are recorded.[23] This is used to study ion channel conductances.

-

Current-Clamp: The current is held at zero, and changes in the membrane potential in response to stimuli are recorded.[23] This is used to study how a stimulus affects the cell's excitability.

-

-

Data Analysis: The recorded currents or voltage changes are analyzed to characterize the electrical properties of the taste receptor cell and its response to umami compounds.

Conclusion

The perception of umami taste, elicited by disodium glutamate, is a complex process mediated primarily by the T1R1/T1R3 heterodimeric GPCR. The activation of this receptor initiates a well-defined intracellular signaling cascade involving G-proteins, PLCβ2, IP3, and calcium mobilization, ultimately leading to the activation of the TRPM5 ion channel and neurotransmitter release. A key characteristic of this system is the profound synergistic enhancement of the glutamate signal by 5'-ribonucleotides, which act as positive allosteric modulators. The continued application of advanced molecular and cellular techniques will further illuminate the intricacies of umami taste perception, offering potential avenues for the development of novel flavor enhancers and modulators.

References

- 1. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umami - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Involvement of multiple taste receptors in umami taste: analysis of gustatory nerve responses in metabotropic glutamate receptor 4 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of multiple taste receptors in umami taste: analysis of gustatory nerve responses in metabotropic glutamate receptor 4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of the allosteric enhancement of the umami taste sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Signaling in Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor [patentalert.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Patch clamp - Wikipedia [en.wikipedia.org]

- 24. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

A Technical Guide to the Early Research and Discovery of Glutamate as a Flavor Enhancer

Audience: Researchers, scientists, and drug development professionals.

Core Subject: The foundational scientific work leading to the identification of glutamate's role in the umami taste sensation, focusing on the pivotal experiments conducted in the early 20th century. This guide addresses the historical context, experimental methodologies, and key findings that established monosodium glutamate (B1630785) as a significant component of flavor science.

Introduction: From Wheat Gluten to a New Basic Taste

The journey to understanding the savory taste now known as "umami" began long before its formal discovery. The story starts with the initial isolation of its parent compound, glutamic acid. In 1866, German chemist Karl Heinrich Ritthausen successfully isolated the amino acid by treating wheat gluten with sulfuric acid, naming it after the source material.[1][2] However, its unique contribution to taste remained unrecognized for over four decades.

The pivotal breakthrough came from Professor Kikunae Ikeda of Tokyo Imperial University.[1] While the user's query specifies "disodium glutamate," the historical and scientifically significant discovery made by Ikeda was that of monosodium glutamate (MSG) as the chemical basis for the distinct savory flavor he termed "umami."[1][3] Ikeda's research was sparked by a simple observation: the Japanese broth dashi, made from the seaweed Laminaria japonica (kombu), possessed a unique taste that could not be described by the four established basic tastes of sweet, sour, salty, and bitter.[1][4] This led him to embark on a systematic investigation to isolate and identify the responsible compound, a process that would ultimately introduce the fifth basic taste to the scientific community and revolutionize the food industry.

The Core Discovery: Ikeda's Isolation of Monosodium Glutamate

In 1907, Professor Ikeda initiated a series of experiments to deconstruct the flavor profile of kombu.[5][6] His work, published in 1909, represents a landmark in sensory science and biochemistry.

The following protocol is reconstructed from historical accounts of Ikeda's research.[7][8]

Objective: To isolate and identify the chemical constituent responsible for the characteristic savory taste of kombu dashi.

Starting Material: 12 kg of dried kombu (Laminaria japonica).[7]

Methodology:

-

Aqueous Extraction: The large quantity of dried kombu was treated with water to create a concentrated broth, extracting its soluble components.[1][8]

-

Removal of Major Contaminants: The resulting broth was concentrated. Common, non-umami components with high concentrations, such as mannitol, sodium chloride, and potassium chloride, were removed through fractional crystallization.[8]

-

Further Purification: Additional purification steps, including precipitation with lead acetate, were likely employed to remove other impurities and organic compounds.[8]

-

Crystallization of Glutamic Acid: The purified extract was subjected to low-pressure evaporation. This process induced the slow crystallization of a single substance.[8] The resulting brown crystals were identified as glutamic acid.[2]

-

Sensory Analysis and Salt Formation: Ikeda tasted the isolated glutamic acid and confirmed it reproduced the distinct taste he had observed. To improve its properties for use as a seasoning (palatability, solubility, and stability), he systematically prepared and tasted various salts of the acid.[1]

-

Selection of Monosodium Glutamate: Professor Ikeda evaluated numerous glutamate salts, including calcium, potassium, ammonium, and magnesium glutamate.[1] He concluded that the monosodium salt (monosodium glutamate) was the most suitable for a seasoning, as it was the most soluble and palatable, and the easiest to crystallize into a stable form.[1]

Data Presentation: Comparative Analysis of Glutamate Salts

| Glutamate Salt | Property | Conclusion for Use as a Seasoning |

| Monosodium Glutamate | High water solubility, highly palatable umami taste, easy to crystallize. | Optimal. Selected for commercial production. |

| Calcium Glutamate | Lower solubility and palatability compared to the sodium salt. | Sub-optimal. |

| Potassium Glutamate | Tested for taste properties. | Deemed less palatable than the sodium salt. |

| Ammonium Glutamate | Tested for taste properties. | Deemed less palatable than the sodium salt. |

| Magnesium Glutamate | Tested for taste properties. | Deemed less palatable than the sodium salt. |

Visualizations: Workflows and Logic

The following diagrams illustrate the logical progression of Ikeda's discovery and the experimental workflow he employed.

Caption: Logical pathway of Professor Kikunae Ikeda's discovery of umami.

Caption: Experimental workflow for the isolation of MSG from kombu seaweed.

Commercialization and Subsequent Research

Following his successful isolation and patenting of the production method, Ikeda collaborated with entrepreneur Saburosuke Suzuki.[5][6] In 1909, they began the commercial production of MSG under the brand name Ajinomoto, meaning "essence of taste."[4][9]

While Ikeda identified glutamate's role, the broader understanding of umami taste expanded later. In 1913, Shintaro Kodama, a disciple of Ikeda, discovered that the ribonucleotide inosine (B1671953) monophosphate (IMP) in dried bonito flakes also contributed to umami.[10] Later, in 1957, Akira Kuninaka found that guanosine (B1672433) monophosphate (GMP) from shiitake mushrooms provided a similar taste.[10] A key finding from this subsequent research was the synergistic effect between glutamate and these ribonucleotides, where their combination results in a significantly enhanced umami taste far greater than the sum of the individual components.

The specific signaling pathways involving taste receptors (such as T1R1+T1R3) that detect umami were not elucidated until the turn of the 21st century, nearly 100 years after Ikeda's foundational work.[10][11]

Conclusion

The early research into what is now known as umami is a clear example of scientific inquiry driven by direct observation. Professor Kikunae Ikeda's methodical investigation, beginning with a culinary curiosity and culminating in the isolation and stabilization of monosodium glutamate, did more than introduce a new food additive; it fundamentally expanded our understanding of human sensory perception by defining a fifth basic taste. His work laid the groundwork for decades of research in taste physiology, neuroscience, and food science, demonstrating the profound connection between chemistry and culinary experience.

References

- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Kikunae Ikeda | Umami Information Center [umamiinfo.com]

- 4. japantimes.co.jp [japantimes.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. History of glutamate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. History - Monosodium glutamate (MSG) [monosodiumglumate.weebly.com]

- 10. Umami - Wikipedia [en.wikipedia.org]

- 11. Publishers Panel [otolaryngologypl.com]

A Technical Guide to the Biochemical Distinctions Between Disodium Glutamate and Monosodium Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical differences between disodium (B8443419) glutamate (B1630785) (DSG) and monosodium glutamate (MSG). While both are sodium salts of the non-essential amino acid L-glutamic acid and are recognized for their ability to elicit the umami taste, their distinct stoichiometries suggest potential differences in their physicochemical properties and biological interactions. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biochemical pathways.

Core Biochemical and Physicochemical Properties

The fundamental difference between disodium glutamate and monosodium glutamate lies in the number of sodium ions associated with the glutamate anion. This seemingly minor variation has direct implications for their chemical formulas, molar masses, and sodium content.

Table 1: Comparison of Physicochemical Properties

| Property | Monosodium Glutamate (MSG) | This compound (DSG) | Data Source(s) |

| Chemical Formula | C₅H₈NNaO₄ | C₅H₇NNa₂O₄ | [1] |

| Molar Mass | 169.11 g/mol | 191.09 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [1][2] |

| Solubility in Water | 740 g/L | Not specified, but soluble | [1] |

| Odor | Odorless | Practically odorless | [1][2] |

The glutamate molecule itself possesses two carboxylic acid groups and one amino group. In monosodium glutamate, one of the carboxylic acid groups is deprotonated and forms a salt with a single sodium ion. In this compound, it is presumed that both carboxylic acid groups are deprotonated, leading to the association with two sodium ions. This structural difference is the primary driver of any potential biochemical distinctions.

Interaction with Umami Taste Receptors

The characteristic umami taste of glutamate salts is primarily mediated by the T1R1/T1R3 taste receptor, a G protein-coupled receptor (GPCR) expressed in taste bud cells.[3] The glutamate molecule binds to the Venus flytrap domain of the T1R1 subunit, inducing a conformational change that activates the receptor and initiates a downstream signaling cascade.

While direct comparative studies on the binding affinity of DSG versus MSG to the T1R1/T1R3 receptor are not available in the reviewed literature, the active component for taste reception is the glutamate anion. The sodium ions are not directly involved in binding to the primary recognition site of the umami receptor. However, the ionic environment, including sodium concentration, can modulate taste perception. It is plausible that the higher sodium content per mole of DSG could influence the overall taste profile, potentially enhancing saltiness alongside the umami taste.

A hallmark of umami taste is the synergistic enhancement by 5'-ribonucleotides, such as disodium inosinate (IMP) and disodium guanylate (GMP).[4] This synergy is understood to occur through an allosteric mechanism where the ribonucleotides bind to a different site on the T1R1/T1R3 receptor, stabilizing the glutamate-bound conformation and amplifying the receptor's response.[5] It is expected that DSG would exhibit a similar synergistic effect with these ribonucleotides, as this interaction is dependent on the glutamate anion.

Diagram 1: Umami Taste Receptor Signaling Pathway

Caption: Simplified signaling cascade for umami taste perception.

Neuronal Signaling via Glutamate Receptors

In the central nervous system, glutamate is the primary excitatory neurotransmitter, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. When studying the effects of glutamate salts in a neurological context, it is the glutamate anion that is the pharmacologically active species. Both MSG and DSG, when in solution, will provide free glutamate anions that can activate these receptors.

The key difference in a research or drug development setting would be the molar equivalence and the accompanying sodium load. When preparing solutions for in vitro or in vivo experiments, it is crucial to calculate concentrations based on the molar mass of the specific salt being used to ensure equivalent concentrations of the glutamate anion are being compared. The higher sodium concentration in DSG solutions could be a confounding factor in electrophysiological studies, as changes in extracellular sodium can affect neuronal excitability and the function of voltage-gated ion channels.[6]

Table 2: Molar Equivalents for Glutamate Concentration

| Desired Glutamate Concentration | Required Mass of MSG (C₅H₈NNaO₄) per Liter | Required Mass of DSG (C₅H₇NNa₂O₄) per Liter |

| 1 mM | 0.169 g | 0.191 g |

| 10 mM | 1.691 g | 1.911 g |

| 100 mM | 16.911 g | 19.109 g |

Diagram 2: Experimental Workflow for Comparing Glutamate Salt Effects on Neuronal Activity

References

- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Umami - Wikipedia [en.wikipedia.org]

- 4. Taste synergism between monosodium glutamate and disodium 5'-guanylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The flavor-enhancing action of glutamate and its mechanism involving the notion of kokumi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Na(+) dependence and the role of glutamate receptors and Na(+) channels in ion fluxes during hypoxia of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Monosodium Glutamate in Sensory Perception: A Technical Guide

A Note on Terminology: This guide focuses on the physiological effects of monosodium glutamate (B1630785) (MSG) , the sodium salt of glutamic acid. While the term "disodium glutamate" was used in the inquiry, it is monosodium glutamate that is the scientifically recognized and extensively studied compound responsible for the umami taste sensation.

Introduction

Monosodium glutamate (MSG) is a pivotal compound in the field of sensory science, primarily recognized for its ability to elicit the fifth basic taste: umami. This savory taste, distinct from sweet, sour, salty, and bitter, is crucial for the perception of protein-rich foods. Beyond its role as a primary tastant, glutamate also functions as a neuromodulator within the taste buds, influencing the signaling of other taste modalities. This technical guide provides an in-depth exploration of the physiological mechanisms underlying glutamate's role in sensory perception, detailing the receptors, signaling pathways, and experimental methodologies used to elucidate these processes. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of taste and sensory neurobiology.

The Molecular Basis of Umami Taste Perception

The sensation of umami is initiated by the binding of L-glutamate to specific G-protein coupled receptors (GPCRs) located on the apical membranes of taste receptor cells within the taste buds.[1][2][3]

Primary Umami Receptors

Multiple receptors are involved in the detection of glutamate, with the heterodimer T1R1/T1R3 being the principal receptor responsible for umami taste in humans.[1][3][4] In addition to T1R1/T1R3, metabotropic glutamate receptors (mGluRs), typically found in the central nervous system, also play a role in glutamate taste perception.[1][5][6]

-

T1R1/T1R3: This heterodimeric receptor is highly specific for L-glutamate in humans.[7] Its activation is synergistically enhanced by the presence of 5'-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP), a hallmark of umami taste.[3][8] IMP and GMP bind to a distinct allosteric site on the T1R1 subunit, stabilizing the glutamate-bound conformation of the receptor and amplifying the taste signal.[3]

-

Metabotropic Glutamate Receptors (mGluRs): Truncated forms of brain mGluRs, specifically taste-mGluR1 and taste-mGluR4 , are also expressed in taste buds and contribute to glutamate detection.[1][9] Unlike T1R1/T1R3, these receptors are primarily activated by glutamate and are not significantly potentiated by 5'-ribonucleotides.[1]

Signal Transduction Pathway

The binding of glutamate to its receptors initiates a downstream signaling cascade within the taste receptor cell, leading to neurotransmitter release and the generation of a signal to the brain.

-

G-Protein Activation: Upon glutamate binding, the T1R1/T1R3 or mGluR receptor activates a heterotrimeric G-protein. The specific G-protein involved is thought to be a complex containing α-gustducin.[3]

-

Enzyme Activation: The activated G-protein, in turn, activates phospholipase Cβ2 (PLCβ2).[3]

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[3]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na+ ions, causing depolarization of the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, such as ATP, at the basal end of the cell, which then activate afferent gustatory nerve fibers.

Quantitative Data on Glutamate Sensory Perception

The following tables summarize key quantitative data from various studies on the sensory perception of monosodium glutamate.

| Parameter | Receptor/System | Value | Species | Reference |

| EC50 for L-glutamate | Human T1R1/T1R3 | 1.3 mM (without IMP) | Human | [3] |

| Human T1R1/T1R3 | 0.02 mM (with 1 mM IMP) | Human | [3] | |

| Umami-sweet chimeric receptor | 3.2 mM (without IMP) | Chimeric | [3] | |

| Umami-sweet chimeric receptor | 0.2 mM (with 1 mM IMP) | Chimeric | [3] | |

| Taste Recognition Threshold for MSG | Anterior Tongue | 10 - 50 mM | Human | [10] |

| Posterior Tongue | 5 - 10 mM | Human | [10] | |

| Soft Palate | 5 - 10 mM | Human | [10] | |

| In clear soup | 0.1 to 0.8 % (w/w) | Human | [11][12] | |

| Synergistic Effect of IMP | Mathematical model constant (γ) | 1.218 × 10⁸ | Human | [13][14][15] |

Table 1: Binding Affinities and Taste Thresholds for Monosodium Glutamate.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the physiological role of glutamate in sensory perception.

Calcium Imaging of Taste Receptor Cells

This protocol allows for the measurement of changes in intracellular calcium concentration in response to taste stimuli.

Materials:

-

Isolated taste buds or individual taste receptor cells

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Calcium Green Dextran)

-

Perfusion system with Tyrode's solution

-

Inverted fluorescence microscope with a camera and image acquisition software

-

Glutamate and other taste solutions

Procedure:

-

Cell Preparation: Isolate taste buds from lingual epithelium (e.g., circumvallate or foliate papillae) using enzymatic digestion and mechanical dissociation. Plate the isolated taste buds or cells onto a glass coverslip.

-

Dye Loading: Incubate the cells with a membrane-permeant Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) in Tyrode's solution for 30-60 minutes at room temperature.

-

Washing: Gently wash the cells with fresh Tyrode's solution to remove excess dye.

-

Imaging: Place the coverslip on the stage of an inverted fluorescence microscope. Perfuse the cells with Tyrode's solution.

-

Stimulation and Recording: Switch the perfusion to a solution containing glutamate at a known concentration. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F) to determine the change in intracellular Ca2+ concentration.

Patch-Clamp Electrophysiology of Taste Receptor Cells

This technique is used to measure the electrical properties of taste receptor cells, including changes in membrane potential and ion channel activity.

Materials:

-

Isolated taste receptor cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipette puller and polisher

-

Borosilicate glass capillaries

-

Intracellular and extracellular solutions

-

Glutamate and other taste solutions

Procedure:

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with the appropriate intracellular solution.

-

Cell Approach: Under microscopic guidance, carefully approach a taste receptor cell with the micropipette.

-

Gigaohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the currents elicited by the application of glutamate.

-

Current-Clamp: Record the changes in membrane potential in response to glutamate application.

-

-

Data Analysis: Analyze the recorded currents or voltage changes to characterize the electrophysiological response of the cell to glutamate.

Broader Sensory Roles of Glutamate

While the primary sensory role of glutamate is in taste perception, evidence suggests its involvement in other sensory modalities as well.

Olfactory System

Glutamate is considered a major excitatory neurotransmitter in the olfactory bulb.[8][16] Olfactory receptor neurons release glutamate onto mitral and tufted cells, the principal neurons of the olfactory bulb.[16][17] This glutamatergic transmission is mediated by both NMDA and non-NMDA ionotropic glutamate receptors.[16]

Somatosensory System

Glutamate plays a crucial role as a neurotransmitter in primary somatosensory neurons located in the dorsal root and trigeminal ganglia.[5][18] These neurons express a variety of ionotropic and metabotropic glutamate receptors and are involved in the transmission of sensory information, including pain.[5][19] Glutamate transporters are also present in sensory ganglia, regulating the extracellular concentration of glutamate.[1][20]

Kokumi Sensation

Glutamate contributes to the "kokumi" sensation, a Japanese term describing a feeling of richness, body, and complexity in food.[4][6] Certain "kokumi" substances, such as specific peptides, can activate the calcium-sensing receptor (CaSR) in taste cells, enhancing the perception of sweet, salty, and umami tastes.[4][21][22] The presence of MSG can facilitate the binding of these kokumi substances to their receptors, thereby amplifying the overall flavor profile of food.[4]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in this guide.

References

- 1. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavor-enhancing action of glutamate and its mechanism involving the notion of kokumi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glutamatergic System in Primary Somatosensory Neurons and Its Involvement in Sensory Input-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of an Umami Taste Sensitivity Test and Its Clinical Use | PLOS One [journals.plos.org]

- 11. Taste sensitivity for monosodium glutamate and an increased liking of dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Evidence for glutamate as the olfactory receptor cell neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutamate receptors in the olfactory bulb synaptic circuitry: heterogeneity and synaptic localization of N-methyl-D-aspartate receptor subunit 1 and AMPA receptor subunit 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Glutamate receptors and glutamatergic signalling in the peripheral nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. d-nb.info [d-nb.info]

- 22. PlumX [plu.mx]

A Comprehensive Technical Guide to the Solubility and Stability of Disodium Glutamate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of disodium (B8443419) glutamate (B1630785), focusing on its solubility and stability in aqueous solutions. The information presented herein is intended to support research, development, and formulation activities in the pharmaceutical and biotechnology sectors.

Executive Summary

Disodium glutamate, the disodium salt of the non-essential amino acid L-glutamic acid, is a highly water-soluble compound. Its solubility is significantly influenced by temperature and pH. The primary degradation pathway in aqueous solutions is the intramolecular cyclization to form 5-oxoproline (pyroglutamic acid), a reaction catalyzed by heat and specific pH conditions. This guide details these characteristics, providing quantitative data, experimental protocols, and visual representations of key processes to aid in the successful formulation and handling of this compound solutions.

Solubility of this compound

This compound exhibits high solubility in water, a key characteristic for its application in aqueous formulations. It is, however, sparingly soluble in alcohol and practically insoluble in common organic solvents like ether.

Effect of Temperature

The solubility of glutamate salts in water is temperature-dependent, generally increasing as the temperature rises. This positive correlation allows for the preparation of more concentrated solutions at elevated temperatures.

Effect of pH

The pH of the aqueous medium plays a critical role in the solubility of glutamic acid and its salts. This compound's solubility is enhanced in alkaline solutions. Conversely, the solubility of glutamic acid is significantly reduced near its isoelectric point. Acidification of a concentrated monosodium glutamate solution can lead to the precipitation of the less soluble zwitterionic form of glutamic acid. Further acidification can re-dissolve the precipitate due to the formation of the more soluble cationic form.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound and related compounds in aqueous media.

| Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| This compound | 25 | 73.9 | |

| Monosodium Glutamate | 25 | Freely Soluble | |

| L-Glutamic Acid | 25 | 0.857 (g/L) |

Stability of this compound in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical factor for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The primary degradation product is 5-oxoproline, also known as pyroglutamic acid.

Degradation Pathway: Formation of Pyroglutamic Acid

Under certain conditions, the glutamate molecule undergoes an intramolecular cyclization via dehydration to form pyroglutamic acid. This conversion is reversible, with the equilibrium depending on the specific conditions.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound in aqueous solutions:

-

pH: The conversion to pyroglutamic acid is significantly favored at pH values between 2 and 3. A less pronounced range of instability is also observed between pH 8 and 13. The compound shows good stability at very low (pH 0) and very high (pH 14) pH levels.

-

Temperature: An increase in temperature accelerates the rate of conversion to pyroglutamic acid. Studies have shown this degradation occurs at temperatures of 60°C and above.

-

Oxygen: The presence of oxygen can also promote the degradation of glutamic acid.

-

Redox State: Reducing conditions, such as the presence of dissolved hydrogen, can suppress the decomposition of glutamate.

-

Maillard Reaction: In the presence of reducing sugars and at high temperatures, monosodium glutamate can undergo the Maillard reaction, leading to browning.

Stability Summary

The table below summarizes the stability of this compound under various conditions.

| Condition | Effect on Stability | Primary Degradation Product | References |

| Acidic pH (2-3) | Decreased stability, accelerated degradation | Pyroglutamic acid | |

| Neutral pH | Relatively stable | - | |

| Alkaline pH (8-13) | Moderately decreased stability | Pyroglutamic acid | |

| Extreme pH (0 and 14) | Good stability | - | |

| High Temperature | Decreased stability, accelerated degradation | Pyroglutamic acid | |

| Presence of Oxygen | Decreased stability | Pyroglutamic acid | |

| Presence of Reducing Agents | Increased stability | - | |

| Presence of Sugars (High Temp) | Maillard reaction | Melanoidins |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Aqueous buffer of desired pH

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filter)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or other validated analytical method.

Procedure:

-

Prepare a series of vials containing a fixed volume of the aqueous buffer.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The average concentration from replicate vials represents the solubility at that temperature and pH.

Protocol for Stability Assessment

This protocol describes a general approach for assessing the stability of this compound in an aqueous solution under various stress conditions.

Materials:

-

This compound solution of known concentration

-

pH meter

-

Temperature-controlled ovens/incubators

-

Photostability chamber

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Acid and base for pH adjustment

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating this compound from its degradation products.

Procedure:

-

Forced Degradation (Stress) Studies:

-

Acid/Base Hydrolysis: Adjust the pH of the this compound solution to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions. Store samples at an elevated temperature (e.g., 60°C) for a defined period.

-

Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) in a temperature-controlled oven.

-

Oxidative Degradation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution and store at room temperature.

-

Photostability: Expose the this compound solution to light according to ICH Q1B guidelines in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the pH of the acid and base hydrolysis samples before analysis.

-

Analyze all samples using the validated stability-indicating analytical method.

-

-

Data Evaluation:

-

Quantify the amount of remaining this compound and any formed degradation products (e.g., pyroglutamic acid).

-

Determine the degradation rate and pathway for each stress condition.

-

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for the stability assessment of this compound.

Caption: Factors influencing the stability of this compound.

Toxicological Profile of Disodium Glutamate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) glutamate (B1630785), commonly known as monosodium glutamate (MSG), is a widely utilized food additive and flavor enhancer. Despite its "Generally Recognized as Safe" (GRAS) status by regulatory agencies like the U.S. Food and Drug Administration, extensive research in animal models has investigated its potential for toxicity across various physiological systems. This technical guide provides an in-depth overview of the toxicological studies of disodium glutamate in animal models, with a focus on acute, subchronic, chronic, reproductive, developmental, and neurotoxic effects. Detailed experimental protocols from key studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies and mechanisms discussed.

Acute, Subchronic, and Chronic Toxicity

Toxicological assessments of this compound have been conducted across various durations to understand its immediate and long-term effects.

Acute Toxicity

Acute toxicity studies aim to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a primary endpoint in these studies. For MSG, the LD50 in rodents is relatively high, indicating low acute toxicity when administered orally.[1]

Table 1: Acute Toxicity of this compound (Oral Administration)

| Animal Model | LD50 (g/kg body weight) | Reference |

| Rat | 15 - 18 | [1] |

| Mouse | 15 - 18 | [1] |

Subchronic and Chronic Toxicity

Subchronic studies typically last for 90 days, while chronic studies can extend for up to two years to assess the long-term effects of repeated exposure.[2][3] These studies in rodents have investigated the impact of dietary MSG on various parameters, including body weight, organ function, and histopathology.

A 90-day study in Sprague-Dawley rats fed diets containing up to 5% MSG showed no toxicologically significant findings, with a No-Observed-Adverse-Effect Level (NOAEL) identified as the highest dose tested.[4] However, other studies have reported effects such as increased body weight and changes in liver and kidney function tests with chronic low-dose administration.[5][6]

Table 2: Subchronic and Chronic Toxicity Findings for this compound in Rodents

| Study Duration | Animal Model | Dosage | Key Findings | Reference |

| 90 days | Sprague-Dawley Rats | 0.5%, 1.5%, 5% (w/w) in diet | NOAEL of 3170 mg/kg bw/day (males) and 3620 mg/kg bw/day (females) | [4] |

| 1 year | Albino Wistar Rats | 120 mg/kg/day in diet | Increased mortality, fertility impairment, significant changes in major organ function tests and histology | [5] |

| 2 years | Fischer 344 Rats | 0.6%, 1.25%, 2.5%, 5.0% in diet | No long-term carcinogenic effect | [4] |

Reproductive and Developmental Toxicity

The potential for this compound to affect reproductive health and fetal development has been a significant area of investigation.

Reproductive Toxicity

Studies in male Wistar rats have demonstrated that chronic exposure to MSG can have dose-dependent detrimental effects on reproductive function, including significant disruptions in testicular weight and sperm parameters such as concentration, morphology, and motility.[7] This is thought to be potentially mediated by oxidative stress.[7]

Table 3: Effects of this compound on Male Reproductive Parameters in Wistar Rats

| Dosage | Duration | Sperm Concentration | Sperm Morphology | Sperm Motility | Testicular Weight | Reference |

| 30 mg/kg | Chronic | Decreased | Altered | Reduced | No significant change | [7] |

| 100 mg/kg | Chronic | Significantly Decreased | Significantly Altered | Significantly Reduced | Decreased | [7] |

| 300 mg/kg | Chronic | Severely Decreased | Severely Altered | Severely Reduced | Significantly Decreased | [7] |

| 1000 mg/kg | Chronic | Severely Decreased | Severely Altered | Severely Reduced | Significantly Decreased | [7] |

Developmental Toxicity

Developmental toxicity studies have yielded mixed results. Some studies in rats suggest that MSG administration during pregnancy can adversely influence fetal growth and skeletal development, and cause biochemical and histological changes in maternal and fetal liver and kidney tissues.[8] However, a comprehensive study where Sprague-Dawley rats were fed diets containing up to 5.1% MSG before and during pregnancy and lactation found no evidence of developmental neurotoxicity.[2][9]

Neurotoxicity

The neurotoxic potential of MSG, particularly in neonatal animals, has been a primary focus of research. The mechanism often implicated is excitotoxicity, where excessive stimulation of glutamate receptors leads to neuronal damage and death.[10][11]

Neonatal administration of high doses of MSG, often via subcutaneous injection, has been shown to cause neuronal necrosis in specific brain regions, such as the arcuate nucleus of the hypothalamus.[11] This can lead to a range of physiological and behavioral abnormalities in adulthood, including obesity, stunting, and learning deficits.[10][11][12] However, it is important to note that neurotoxic effects are generally not observed with ad libitum dietary consumption of MSG, even at high doses.[12]

Table 4: Neurotoxic Effects of Neonatal this compound Administration in Rodents

| Animal Model | Route of Administration | Dosage | Key Neurotoxic Effects | Behavioral Outcomes | Reference |

| Mice | Subcutaneous | 4 g/kg | Necrosis of hypothalamic neurons | Obesity, stunting, learning deficits | [11][12] |

| Rats | Subcutaneous | 4 mg/g | Neuronal necrosis of the hypothalamus | Lethargy, changes in locomotor activity, learning deficits | [11] |

Experimental Protocols

General Protocol for a 90-Day Subchronic Oral Toxicity Study in Rodents

This protocol is a generalized representation based on FDA guidelines and common practices in toxicological research.[2]

Objective: To evaluate the potential adverse effects of repeated dietary exposure to this compound over a 90-day period.

Animal Model: Sprague-Dawley rats, 5-6 weeks old at the start of the study. Equal numbers of males and females (e.g., 20 per sex per group).

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. They are acclimatized for at least one week before the study begins.

Diet and Dosing:

-

Control Group: Fed a standard basal diet.

-

Test Groups: Fed the basal diet mixed with varying concentrations of MSG (e.g., 0.5%, 1.5%, and 5% w/w).

-

Food and water are provided ad libitum.

Observations:

-

Clinical Signs: Daily observation for any signs of toxicity.

-

Body Weight: Recorded weekly.

-

Food Consumption: Measured weekly.

-

Ophthalmological Examination: Performed at the beginning and end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a standard panel of parameters.

-

Urinalysis: Conducted during the final week of the study.

Pathology:

-

At the end of the 90-day period, all animals are euthanized.

-

A full necropsy is performed, and the weights of major organs are recorded.

-

A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.

Protocol for Assessment of Neurotoxicity in Neonatal Mice

This protocol is a composite based on methodologies described in neurotoxicity studies of MSG.[13]

Objective: To assess the neurotoxic effects of neonatal MSG administration on the hippocampus.

Animal Model: C57BL/6 mouse pups (postnatal day 7).

Dosing:

-

Test Group: A single subcutaneous injection of MSG (e.g., 4 g/kg body weight).

-

Control Group: A single subcutaneous injection of an equivalent volume of saline.

Tissue Preparation:

-

24 hours post-injection, pups are anesthetized and perfused transcardially with saline followed by 4% paraformaldehyde.

-

Brains are removed and post-fixed in 4% paraformaldehyde overnight, then transferred to a sucrose (B13894) solution for cryoprotection.

-

Coronal sections of the hippocampus are prepared using a cryostat.

Histopathological and Immunohistochemical Analysis:

-

Neuronal Degeneration: Sections are stained with Fluoro-Jade B to identify degenerating neurons.

-

Apoptosis: TUNEL staining is used to detect apoptotic cells.

-

Glial Activation: Immunohistochemistry for GFAP (astrocytes) and Iba1 (microglia) is performed to assess glial cell response.

-

Microscopy: Stained sections are examined under a fluorescence microscope, and images are captured for analysis.

Signaling Pathways and Experimental Workflows

Glutamate-Mediated Excitotoxicity Signaling Pathway

Excessive stimulation of glutamate receptors, particularly NMDA and AMPA receptors, by high concentrations of glutamate can lead to an influx of calcium ions (Ca2+). This overload of intracellular calcium triggers a cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis.

Caption: Glutamate-induced excitotoxicity signaling cascade.

Experimental Workflow for a Developmental Toxicity Study

A typical experimental workflow for a developmental toxicity study involves exposing pregnant animals to the test substance during gestation and evaluating the outcomes in both the dams and their offspring.

Caption: Workflow for a developmental toxicity study.

Conclusion

The toxicological profile of this compound in animal models is complex and highly dependent on the dose, route of administration, and the age of the animal at the time of exposure. While acute oral toxicity is low, studies have raised concerns about potential reproductive, developmental, and neurotoxic effects, particularly with parenteral administration in neonatal animals. Chronic dietary exposure has yielded more varied results, with some studies indicating potential for metabolic disturbances. The provided protocols and data offer a foundational understanding for researchers in the field. Further research is necessary to fully elucidate the mechanisms underlying the observed toxicities and to determine their relevance to human health at typical dietary consumption levels.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. The safety of monosodium glutamate demonstrated in 28-day and 90-day dietary toxicity studies with Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic toxicity of low dose monosodium glutamate in albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. A Test of Dietary Monosodium Glutamate Developmental Neurotoxicity in Rats: A Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of the neurotoxicity of monosodium glutamate on neural stem cells and hippocampal neurogenesis in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Excitation: A Technical Guide to Disodium Glutamate's Interaction with Ionotropic Glutamate Receptors

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of neurological processes from synaptic transmission to plasticity, learning, and memory.[1][2] Its actions are primarily mediated through ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels that permit rapid neuronal signaling. Disodium (B8443419) glutamate, a widely used food additive, serves as a stable, water-soluble source of the glutamate anion, which is the active agonist for these receptors. Understanding the precise nature of glutamate's interaction with iGluR subtypes—NMDA, AMPA, and Kainate receptors—is fundamental to neuroscience and critical for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.[1] This technical guide provides an in-depth examination of these interactions, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to Ionotropic Glutamate Receptors (iGluRs)

iGluRs are tetrameric protein complexes that form a central ion channel pore.[3] Upon binding glutamate, these receptors undergo a conformational change that opens the channel, allowing cations to flow across the postsynaptic membrane and cause depolarization.[3] This family is broadly classified into three main subtypes based on their pharmacological and structural properties:

-

NMDA Receptors (NMDARs): Unique "coincidence detectors" that require both glutamate and a co-agonist (glycine or D-serine) to bind for activation.[4] They are also subject to a voltage-dependent block by magnesium ions (Mg²⁺), which is only relieved upon postsynaptic depolarization.[5] This dual-gating mechanism makes NMDARs critical for synaptic plasticity.[4]

-

AMPA Receptors (AMPARs): The workhorses of fast excitatory synaptic transmission, responsible for the majority of rapid depolarization at glutamatergic synapses.[3][5]

-

Kainate Receptors (KARs): Play a more modulatory role in synaptic transmission, with functions at both presynaptic and postsynaptic sites.[6]

The glutamate anion, dissociated from disodium glutamate in solution, acts as the endogenous agonist for all three iGluR subtypes.

Quantitative Analysis of Glutamate-iGluR Interaction

The affinity and potency of glutamate vary across the iGluR subtypes and their respective subunit compositions. These quantitative parameters are crucial for understanding the physiological and pathological activation of these receptors.

| Receptor Subtype | Parameter | Value (µM) | Subunit / Condition | Source |

| AMPA Receptor | EC₅₀ | 296 | GluR2 (with 100 µM cyclothiazide) | [7] |

| EC₅₀ | 3 - 10 | Native neuronal receptors | [8] | |

| IC₅₀ (Desensitization) | 1 - 18 | Homomeric GluR1-4 receptors | [8] | |

| Kainate Receptor | EC₅₀ | 33.6 | GluR5 (now GluK1) | [9] |

| EC₅₀ | 299 | GluR6 (now GluK2) | [9] | |

| EC₅₀ | ~1000 | GluR7 (now GluK3) | [9] | |

| NMDA Receptor | Affinity (K_D) | High (low µM to nM range) | General | [10][11] |

Note: EC₅₀ (Half-maximal effective concentration) is a measure of potency, while K_D (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency/affinity. Values can vary significantly based on experimental conditions, cell type, and specific subunit assembly.

Signaling Pathways Activated by Glutamate

The binding of glutamate to iGluRs initiates a cascade of events leading to either immediate electrical signaling or long-term changes in synaptic strength.

General Excitatory Postsynaptic Potential (EPSP)

Activation of AMPA and Kainate receptors leads to a rapid influx of Na⁺ ions, causing a depolarization of the postsynaptic membrane known as an EPSP. If the EPSP is strong enough to reach the threshold, it will trigger an action potential in the postsynaptic neuron.

NMDA Receptor-Mediated Synaptic Plasticity

NMDAR activation is a cornerstone of synaptic plasticity, particularly Long-Term Potentiation (LTP). This process requires the coincidence of presynaptic glutamate release and postsynaptic depolarization. The subsequent influx of Ca²⁺ acts as a critical second messenger, activating downstream signaling cascades that strengthen the synapse.

Experimental Protocols

Investigating the interaction between glutamate and iGluRs requires specialized biophysical and molecular techniques. The following sections outline the core methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through iGluRs in response to glutamate application, providing data on receptor kinetics, potency (EC₅₀), and ion permeability.

Objective: To record glutamate-evoked currents from iGluRs in cultured neurons or brain slices.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons expressing the target iGluRs.

-

Solution Preparation:

-

External Solution (ACSF): Physiologically balanced salt solution bubbled with 95% O₂/5% CO₂. To isolate specific receptor currents, antagonists for other receptors are added (e.g., picrotoxin (B1677862) for GABA-A, APV for NMDA when studying AMPA).

-

Internal Solution: Solution mimicking the intracellular ionic environment is loaded into the patch pipette.

-

-

Patching: A glass micropipette with a ~1 µm tip is carefully maneuvered to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV). Glutamate (or a specific agonist) is applied via a perfusion system.

-

Data Acquisition: The resulting inward currents (carried by Na⁺ and Ca²⁺) are amplified, filtered, and digitized for analysis. Dose-response curves can be generated by applying varying concentrations of glutamate to determine the EC₅₀.

References

- 1. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging structural insights into the function of ionotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

- 6. Kainate receptor - Wikipedia [en.wikipedia.org]

- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

literature review on the neuroactive properties of disodium glutamate

Audience: Researchers, Scientists, and Drug Development Professionals